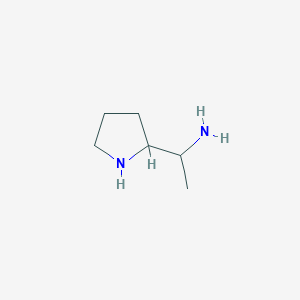

1-(Pyrrolidin-2-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyrrolidin-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a pyrrolidine ring attached to an ethanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine typically involves the reaction of pyrrolidine with ethylamine under specific conditions. One common method involves the use of a catalyst such as copper(II) acetate in the presence of an oxidizing agent like Oxone in acetonitrile at elevated temperatures (80°C) for about 12 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize reaction conditions and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyrrolidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form simpler amines.

Substitution: It participates in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(Pyrrolidin-2-yl)ethan-1-amine is primarily utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs). Its structure allows it to serve as a building block for various therapeutic agents.

Case Study: Coordination Polymers

One notable application involves the preparation of coordination polymers. For instance, it has been used to synthesize a one-dimensional coordination polymer of nickel(II), demonstrating its utility in materials science and coordination chemistry .

Drug Discovery

The compound has been identified as a versatile scaffold in drug discovery. Pyrrolidine derivatives have shown promise in developing inhibitors for various biological targets, including GlyT1 (Glycine transporter 1). For instance, modifications to pyrrolidine structures have led to compounds with improved potency and selectivity against GlyT1, which is relevant for conditions such as schizophrenia .

Research indicates that this compound derivatives exhibit significant biological activity:

Anticancer Research

Recent studies have explored the anticancer potential of pyrrolidine derivatives. For example, diphenylamine-pyrrolidinone-hydrazone derivatives synthesized from pyrrolidine showed selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer and melanoma . These findings highlight the compound's potential in developing new cancer therapies.

Neuropharmacology

The compound has also been investigated for its role in neuropharmacology. Its derivatives are being studied for their effects on neurotransmitter systems, particularly in relation to opioid receptors. Compounds derived from pyrrolidine have been developed as selective κ-opioid antagonists, which may have implications for pain management and addiction treatment .

Mécanisme D'action

The mechanism of action of 1-(Pyrrolidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparaison Avec Des Composés Similaires

- 2-(Pyrrolidin-1-yl)ethan-1-amine

- 1-(2-Aminoethyl)pyrrolidine

- 2-(Pyrrolidin-1-yl)ethanol

Comparison: 1-(Pyrrolidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications .

Activité Biologique

1-(Pyrrolidin-2-yl)ethan-1-amine, also known as N-ethylpyrrolidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring attached to an ethanamine moiety. This unique structure allows for interactions with various biological targets, particularly within the central nervous system (CNS).

Biological Activity

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Its effects on neurotransmitter release and uptake are under investigation, suggesting possible applications in treating mood disorders or cognitive impairments.

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of this compound:

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrrolidine ring or the ethanamine side chain can significantly affect its biological activity. For instance, studies have shown that specific substitutions can enhance potency or selectivity for particular targets .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cognitive Enhancers : Due to its interaction with neurotransmitter systems, it may serve as a candidate for treating cognitive deficits.

- Mood Stabilizers : Its effects on mood regulation suggest possible use in managing depression or anxiety disorders.

Propriétés

IUPAC Name |

1-pyrrolidin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5(7)6-3-2-4-8-6/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEAOSROYJPPIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.